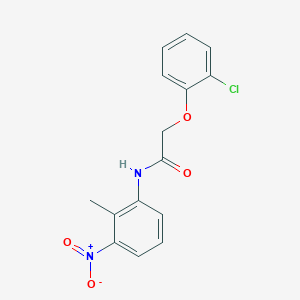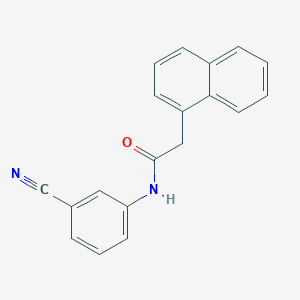![molecular formula C19H25N3O5 B321279 2-({2-[4-(butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321279.png)
2-({2-[4-(butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[4-(butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a cyclohexane ring, a carboxylic acid group, and multiple amide linkages. Its unique configuration and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclohexane-1-carboxylic acid as the core structure. The introduction of the butanoylamino and benzoyl groups can be achieved through amide bond formation reactions. These reactions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[4-(butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them into amines.
Substitution: The aromatic benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction of amide groups can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-({2-[4-(butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s amide linkages and functional groups make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-({2-[4-(butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-2-[[[4-(acetylamino)benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid
- (1S,2R)-2-[[[4-(propionylamino)benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of 2-({2-[4-(butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid lies in its specific functional groups and stereochemistry The butanoylamino group provides distinct chemical properties and reactivity compared to other similar compounds with different acyl groups
Eigenschaften
Molekularformel |
C19H25N3O5 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(1S,2R)-2-[[[4-(butanoylamino)benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H25N3O5/c1-2-5-16(23)20-13-10-8-12(9-11-13)17(24)21-22-18(25)14-6-3-4-7-15(14)19(26)27/h8-11,14-15H,2-7H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t14-,15+/m1/s1 |
InChI-Schlüssel |
RWTGFTFJRKLRHH-CABCVRRESA-N |
Isomerische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B321199.png)
![2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B321200.png)
![2-(2-chlorophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B321201.png)
![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B321202.png)
![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B321203.png)
![2-(2-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B321205.png)



![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321213.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321214.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B321219.png)

